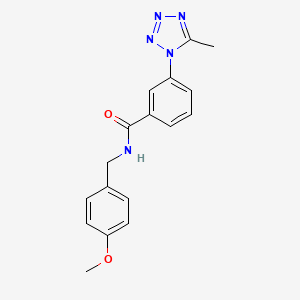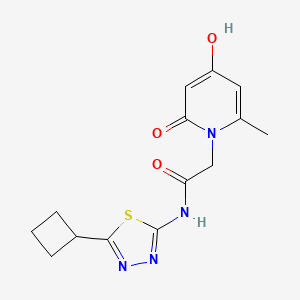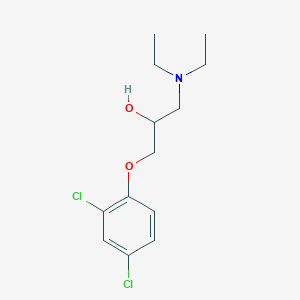![molecular formula C16H13ClN4OS4 B15102525 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B15102525.png)
2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C16H13ClN4OS4 is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C16H13ClN4OS4 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups
Cyclization Reactions: These reactions involve the formation of ring structures, which are often a key feature of complex organic molecules.
Industrial Production Methods
Industrial production of C16H13ClN4OS4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the products are continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
C16H13ClN4OS4: undergoes various types of chemical reactions, including:
Oxidation Reactions: These involve the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: These involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
C16H13ClN4OS4: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups or to study reaction mechanisms.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of C16H13ClN4OS4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Receptor Binding: The compound binds to a receptor, either activating or inhibiting its signaling pathway.
Comparación Con Compuestos Similares
C16H13ClN4OS4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C16H13ClN4O4: This compound has a similar core structure but different functional groups, leading to different chemical properties and applications.
C16H13ClN4S4: This compound has a similar sulfur content but lacks oxygen atoms, resulting in different reactivity and applications.
Propiedades
Fórmula molecular |
C16H13ClN4OS4 |
|---|---|
Peso molecular |
441.0 g/mol |
Nombre IUPAC |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H13ClN4OS4/c17-13-6-2-1-4-11(13)9-24-15-20-21-16(26-15)25-10-14(22)19-18-8-12-5-3-7-23-12/h1-8H,9-10H2,(H,19,22)/b18-8- |
Clave InChI |
OBCRSZDTZZXHAX-LSCVHKIXSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=CS3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CS3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-benzoxazol-2-yl-1-[4-(methylethoxy)phenyl]-3-(2-thienyl)prop-2-en-1-one](/img/structure/B15102447.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15102448.png)
![N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B15102451.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B15102459.png)

![2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-(2-phenylmorpholin-4-yl)ethanone](/img/structure/B15102472.png)

![Tert-butyl 4-{[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B15102475.png)

![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102499.png)
![5-imino-1-[1-(4-methoxybenzyl)piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15102512.png)

![N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15102532.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B15102538.png)
